Cas no 526-78-3 (2,3-dibromosuccinic acid)

2,3-dibromosuccinic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-dibromosuccinic acid
- Dibromosuccinicacid
- 2,3-Dibromosucinic Acid
- 1-Naphthoic Acid
- 2.3-Dibromosuccinicacid
- meso-2,3-Dibromosuccinic acid
- 2,3-Dibromosuccinicacid
- EINECS 208-396-9
- A829201
- UNII-SQ732R1YH1
- A868878
- 2,3-dibromo-butanedioic acid
- Butanedioic acid, 2,3-dibromo-
- 608-35-5
- 2,3-Dibromosuccinic acid #
- EN300-18035
- CS-0137362
- STR05430
- FT-0628240
- CHEMBL1974768
- NSC203337
- 2,3-bis(bromanyl)butanedioic acid
- HY-133681A
- 4-(pyridin-2-yl)butanoicacid
- FT-0609531
- NSC 1904
- 526-78-3
- Succinic acid, 2,3-dibromo-
- MFCD00004209
- NCI60_001711
- E70301
- InChI=1/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10
- AKOS004903747
- DTXSID00862120
- NCIOpen2_006733
- .alpha.,.beta.-Dibromosuccinic acid
- sym.-Dibromosuccinic acid
- NSC100886
- Succinic acid,3-dibromo-
- NSC-203337
- Butanedioic acid, 2,3-dibromo-, (R*,S*)-
- NSC-1904
- SCHEMBL337864
- NS00042444
- 2,3-dibromobutanedioic acid
- SQ732R1YH1
- NSC1904
- 2.3-Dibromosuccinic acid
- 2,3-Dibromosuccinic acid, 98%
- Butanedioic acid,3-dibromo-
- AI3-07663
- BBL001759
- DB-052165
- 1114-00-7
- STK331807
- DB-053719
-
- MDL: MFCD00004209
- インチ: InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
- InChIKey: FJWGRXKOBIVTFA-UHFFFAOYSA-N
- ほほえんだ: C(C(C(=O)O)Br)(C(=O)O)Br
計算された属性
- せいみつぶんしりょう: 273.84800
- どういたいしつりょう: 273.848
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 74.6A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 2.2950 (rough estimate)
- ゆうかいてん: 274 °C (subl.)
- ふってん: 262.4 °C at 760 mmHg
- フラッシュポイント: 112.5 °C
- 屈折率: 1.4840 (estimate)
- PSA: 74.60000
- LogP: 0.68260
- マーカー: 13,3054
2,3-dibromosuccinic acid セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S24/25
-
危険物標識:
- 危険レベル:8
- 包装グループ:III
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store below +30°C.
- セキュリティ用語:S26-S36/37/39-S45
- 包装カテゴリ:III
- TSCA:Yes
- 包装等級:III
- 危険レベル:8
2,3-dibromosuccinic acid 税関データ
- 税関コード:29171990
- 税関データ:
中国税関コード:
29171990
2,3-dibromosuccinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18035-5.0g |
2,3-dibromobutanedioic acid |
526-78-3 | 95% | 5.0g |
$26.0 | 2023-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG438-20g |
2,3-dibromosuccinic acid |
526-78-3 | 98+% | 20g |
94.0CNY | 2021-07-10 | |
Oakwood | 002914-500g |
2,3-Dibromosuccinic acid |
526-78-3 | 97% | 500g |
$180.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG438-100g |
2,3-dibromosuccinic acid |
526-78-3 | 98+% | 100g |
315.0CNY | 2021-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 577790-100G |
2,3-dibromosuccinic acid |
526-78-3 | 98% | 100G |
¥1681.34 | 2022-02-24 | |
Oakwood | 002914-100g |
2,3-Dibromosuccinic acid |
526-78-3 | 97% | 100g |
$60.00 | 2024-07-19 | |
Enamine | EN300-18035-0.5g |
2,3-dibromobutanedioic acid |
526-78-3 | 95% | 0.5g |
$19.0 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D860020-500g |
2,3-Dibromosuccinicacid |
526-78-3 | ≥98% | 500g |
1,450.00 | 2021-05-17 | |
Fluorochem | 002914-1g |
2,3-Dibromosuccinic acid |
526-78-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
Fluorochem | 002914-500g |
2,3-Dibromosuccinic acid |
526-78-3 | 97% | 500g |
£160.00 | 2022-03-01 |
2,3-dibromosuccinic acid 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2,3-dibromosuccinic acidに関する追加情報
Recent Advances in the Study of 2,3-Dibromosuccinic Acid (CAS: 526-78-3) in Chemical Biology and Pharmaceutical Research
2,3-Dibromosuccinic acid (CAS: 526-78-3) is a brominated derivative of succinic acid that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in organic synthesis and has been explored for its potential in drug development, enzyme inhibition, and material science. The unique reactivity of its bromine atoms makes it a valuable building block for the synthesis of more complex molecules. Recent studies have shed light on its mechanism of action, pharmacokinetics, and therapeutic potential, positioning it as a compound of interest for further investigation.
One of the most notable advancements in the study of 2,3-dibromosuccinic acid is its role as a precursor in the synthesis of bioactive molecules. Researchers have successfully utilized this compound to develop novel inhibitors targeting specific enzymes involved in metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting malate dehydrogenase, an enzyme critical in the Krebs cycle. The study highlighted the compound's ability to bind to the active site of the enzyme, thereby disrupting its function. This finding opens new avenues for the development of metabolic disorder treatments.
In addition to its enzymatic inhibition properties, 2,3-dibromosuccinic acid has been investigated for its potential in anticancer therapy. A recent preclinical study explored its cytotoxic effects on various cancer cell lines, including breast and lung cancer. The results indicated that the compound induces apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. These findings were corroborated by in vivo experiments, where tumor growth inhibition was observed in mouse models. The study, published in Cancer Research, suggests that 2,3-dibromosuccinic acid could serve as a lead compound for the development of new anticancer agents.
Another area of interest is the compound's application in material science, particularly in the development of biodegradable polymers. Researchers have leveraged its bromine atoms to create cross-linked polymers with enhanced mechanical properties and biodegradability. A 2022 study in Polymer Chemistry detailed the synthesis of a novel polymer using 2,3-dibromosuccinic acid as a cross-linking agent. The resulting material exhibited improved thermal stability and elasticity, making it suitable for medical implants and drug delivery systems. This interdisciplinary approach underscores the compound's versatility beyond traditional pharmaceutical applications.
Despite these promising developments, challenges remain in the widespread adoption of 2,3-dibromosuccinic acid. Issues such as its solubility, stability under physiological conditions, and potential toxicity need to be addressed. Recent efforts have focused on derivatization strategies to enhance its bioavailability and reduce off-target effects. For example, a 2023 study proposed the synthesis of prodrugs that release the active compound selectively in target tissues. Such innovations are critical for translating laboratory findings into clinically viable therapies.
In conclusion, 2,3-dibromosuccinic acid (CAS: 526-78-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications—from enzyme inhibition to anticancer therapy and material science—highlight its potential as a multifunctional agent. Ongoing research aims to overcome existing limitations and unlock its full therapeutic and industrial potential. As the scientific community delves deeper into its properties and mechanisms, this compound is poised to play a pivotal role in advancing both medicine and materials science.
526-78-3 (2,3-dibromosuccinic acid) 関連製品
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)
- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)
- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)
- 92288-93-2(Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)
- 896308-28-4(methyl N-2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonylcarbamate)
- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)
